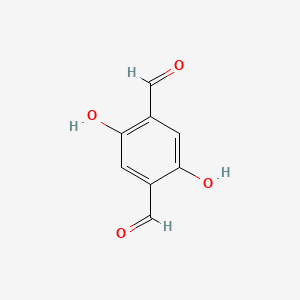

2,5-Dihydroxyterephthalaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-dihydroxyterephthalaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4/c9-3-5-1-7(11)6(4-10)2-8(5)12/h1-4,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIWMYUGNZBJTID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)C=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90454578 | |

| Record name | 1,4-Benzenedicarboxaldehyde, 2,5-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1951-36-6 | |

| Record name | 1,4-Benzenedicarboxaldehyde, 2,5-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dihydroxybenzene-1,4-dicarbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dihydroxyterephthalaldehyde

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1951-36-6

Introduction

2,5-Dihydroxyterephthalaldehyde is a versatile organic compound that serves as a crucial building block in the synthesis of a wide array of advanced materials and complex molecules.[1][2][3][4] Its unique structure, featuring a central benzene (B151609) ring functionalized with two hydroxyl and two aldehyde groups, allows for diverse chemical transformations, making it a valuable precursor in the development of covalent organic frameworks (COFs), pharmaceutical intermediates, and other functional materials.[1][2][3][4] This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its relevance to researchers and professionals in drug development.

Chemical and Physical Properties

This compound is typically a light yellow to orange crystalline powder.[1] Below is a summary of its key quantitative properties.

| Property | Value | Source(s) |

| CAS Number | 1951-36-6 | |

| Molecular Formula | C₈H₆O₄ | [5] |

| Molecular Weight | 166.13 g/mol | [5] |

| Melting Point | 262 °C | [6] |

| Boiling Point (Predicted) | 297.6 ± 40.0 °C | [6] |

| Density (Predicted) | 1.515 ± 0.06 g/cm³ | [6] |

| pKa (Predicted) | 7.88 ± 0.23 | [6] |

| Appearance | Light yellow to yellow to orange powder/crystal | [1] |

| Purity | Typically >97% | [7] |

| Storage Temperature | 2-8°C, under inert atmosphere (Nitrogen or Argon) |

Spectral Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 10.30 (s, 4H, -CHO, -OH), 7.22 (s, 2H, Ph-H).[8]

-

¹³C NMR (100 MHz, DMSO-d₆): δ 190.63, 153.27, 128.11, 115.50.[8]

-

FT-IR: Key peaks are observed around 3032-3271 cm⁻¹ (-NH stretching in derivatives), and 1697 cm⁻¹ (C=O stretching of the aldehyde).[9]

Experimental Protocols

Synthesis of this compound from 1,4-Dimethoxybenzene (B90301)

This protocol describes a common and effective method for the synthesis of this compound.

Materials:

-

1,4-Dimethoxybenzene

-

Paraformaldehyde

-

1,4-Dioxane

-

Concentrated Hydrochloric Acid

-

Hexamethylenetetramine

-

Acetic Acid

-

Boron tribromide (BBr₃)

-

Anhydrous magnesium sulfate

-

n-hexane

-

Ethyl acetate (B1210297)

Procedure:

-

Chloromethylation: Dissolve 1,4-dimethoxybenzene in 1,4-dioxane. Add formaldehyde (B43269) and paraformaldehyde. Heat the mixture to 90°C and add concentrated hydrochloric acid dropwise. Maintain the temperature for 1 hour. After cooling, the precipitate is collected, washed with water, and dried. Recrystallize from acetone to obtain product A.[2]

-

Formylation: Add product A and hexamethylenetetramine to chloroform and stir at 90°C for 24 hours. After cooling, the pellet is collected by filtration, washed with chloroform, and dried. The product is then dissolved in water, and acetic acid is added for acidification. The mixture is heated at 90°C for 24 hours. After cooling, the product is extracted with dichloromethane, and the organic phase is dried.[1]

-

Demethylation: Dissolve the product from the previous step in dichloromethane and cool to 0°C. Add boron tribromide (BBr₃) dropwise. After the addition, stop the reaction by adding water at 0°C. Extract the residue with dichloromethane, dry the organic phase with anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure to obtain the final product.[2]

-

Purification: The crude product can be purified by column chromatography using a mixture of n-hexane and ethyl acetate (e.g., 4:1 ratio) as the eluent.[2]

Applications in Research and Development

Covalent Organic Frameworks (COFs)

This compound is a prominent building block in the synthesis of Covalent Organic Frameworks (COFs).[1][2] COFs are a class of porous crystalline polymers with ordered structures and high surface areas, making them suitable for applications in gas storage, catalysis, and sensing. The aldehyde and hydroxyl functional groups of this compound readily undergo condensation reactions with amines to form stable imine linkages, which is a common strategy for constructing COFs.[1][2] For instance, it can be condensed with 1,3,5-tris(4-aminophenyl)benzene (B174889) to create luminescent COFs for acetone sensing.[2]

Pharmaceutical and Agrochemical Synthesis

The reactivity of this compound makes it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[3][4] Its structure can be modified through various reactions to build more elaborate molecular frameworks.[3]

Drug Development and Biological Activity of Derivatives

While there is limited information on the direct biological activity of this compound itself, its derivatives have shown significant potential in drug development. A notable example is a series of 2,5-dihydroxyterephthalamide derivatives that have been synthesized and evaluated as multifunctional agents for the treatment of Alzheimer's disease.[10] These derivatives exhibited inhibitory activity against acetylcholinesterase, a key target in Alzheimer's therapy.[10] Furthermore, they demonstrated the ability to inhibit the aggregation of amyloid-β peptides, a hallmark of the disease.[10] These findings underscore the potential of the 2,5-dihydroxyterephthaloyl scaffold in the design of novel therapeutic agents.

Signaling Pathways and Logical Relationships

Currently, there is no direct evidence to suggest the involvement of this compound in specific biological signaling pathways. However, its importance lies in its role as a versatile precursor for synthesizing a variety of functional molecules, including those with biological activities. The following diagram illustrates this logical relationship.

Caption: Versatile applications of this compound.

The following diagram illustrates a generalized experimental workflow for the synthesis and characterization of this compound.

Caption: Synthesis and characterization workflow.

Conclusion

This compound is a highly valuable and versatile chemical compound with significant applications in materials science and as an intermediate in organic synthesis. For researchers and professionals in drug development, its utility as a scaffold for creating biologically active molecules, such as the inhibitors of amyloid-beta aggregation, highlights its potential in the ongoing search for novel therapeutics. The straightforward synthesis and the rich chemistry of its functional groups ensure that this compound will continue to be a compound of great interest in both academic and industrial research.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound 95% | CAS: 1951-36-6 | AChemBlock [achemblock.com]

- 6. This compound CAS#: 1951-36-6 [m.chemicalbook.com]

- 7. chemscene.com [chemscene.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of novel 2,5-dihydroxyterephthalamide derivatives as multifunctional agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,5-Dihydroxyterephthalaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dihydroxyterephthalaldehyde is a versatile organic compound that serves as a crucial building block in the synthesis of a wide array of complex molecules and materials.[1][2][3] Its unique structure, featuring a benzene (B151609) ring substituted with two hydroxyl and two aldehyde functional groups, imparts a high degree of reactivity, making it a valuable intermediate in medicinal chemistry, materials science, and organic synthesis.[1] This technical guide provides a comprehensive overview of the physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and a review of its applications, with a particular focus on its role in the development of biologically active compounds.

Core Physical and Chemical Properties

This compound is typically a yellow solid with a molecular weight of approximately 166.13 g/mol .[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₆O₄ | [4][5][6] |

| Molecular Weight | 166.13 g/mol | [4][5][6] |

| Melting Point | 262 °C | ChemicalBook |

| Boiling Point | 297.6±40.0 °C (Predicted) | ChemicalBook |

| Density | 1.515±0.06 g/cm³ (Predicted) | ChemicalBook |

| Physical Form | Light yellow to yellow to orange powder/crystal | [5] |

| Purity | >98.0% (GC) | [5] |

| Storage | Inert atmosphere, 2-8°C | |

| Solubility | No quantitative data available in the searched literature. Based on its structure with two hydroxyl groups and two polar aldehyde groups on a benzene ring, it is expected to have some solubility in polar organic solvents like DMSO, DMF, and alcohols, and limited solubility in water and nonpolar solvents. |

Spectroscopic Data

Characterization of this compound is typically achieved through standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, DMSO-d₆, ppm): δ 7.2 (2H, m), 10.3 (4H, s).[2]

-

¹³C NMR (101 MHz, DMSO-d₆, ppm): δ 190.7, 153.3, 128.1, 115.7.[2]

Infrared (IR) Spectroscopy

A study on the synthesis of this compound reported the following characteristic peaks from an FT-IR spectrum, confirming the presence of the key functional groups:[3][7]

-

-OH (hydroxyl group) stretch: 3276 cm⁻¹[7]

-

HC=O (aldehyde group) stretch: 1661 cm⁻¹[7]

-

Ar (aromatic ring) stretch: 1480 cm⁻¹[7]

Experimental Protocols

Synthesis of this compound from 1,4-Dimethoxybenzene (B90301)

A detailed protocol for the synthesis of this compound has been reported, involving a multi-step process starting from 1,4-dimethoxybenzene.[2][3][7]

Step 1: Synthesis of 2,5-Dichloromethyl-1,4-dimethoxybenzene

-

Dissolve 1,4-dimethoxybenzene (10 g, 72.3 mmol) in 1,4-dioxane (B91453) (50 mL).

-

Add paraformaldehyde (3.0 g, 100 mmol).

-

Heat the mixture to 90°C.

-

Add concentrated hydrochloric acid (10 mL) dropwise.

-

Continue heating at 90°C for 1 hour.

-

Introduce additional hydrochloric acid (37 wt%, 30 mL) into the reaction.

-

Cool the mixture to room temperature.

-

Collect the precipitate by filtration, wash with water, and dry under vacuum.

-

Recrystallize the crude product from acetone (B3395972) to obtain 2,5-Dichloromethyl-1,4-dimethoxybenzene.

Step 2: Synthesis of 2,5-Diformyl-1,4-dimethoxybenzene

-

Add the product from Step 1 (5 g, 21.3 mmol) and hexamethylenetetramine (6 g, 42.5 mmol) to chloroform (B151607) (50 mL).

-

Heat the mixture at 90°C and stir for 24 hours.

-

Cool to room temperature, filter the solid, wash with chloroform, and dry under vacuum.

-

Dissolve the dried product in water and acidify with acetic acid (10 mL).

-

Heat at 90°C with stirring for 24 hours, then cool to room temperature.

-

Extract the product with dichloromethane (B109758).

-

Dry the organic phase with anhydrous magnesium sulfate (B86663) and evaporate the solvent under reduced pressure.

-

Purify the product by column chromatography (dichloromethane:petroleum ether = 2:1).

Step 3: Synthesis of this compound

-

Dissolve the purified product from Step 2 (1.0 g) in dichloromethane (100 mL) under a nitrogen atmosphere.

-

Cool the solution to 0°C and add BBr₃ (4.0 mL) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

At 0°C, add water dropwise to quench the reaction.

-

Extract the product with dichloromethane.

-

Dry the organic phase with anhydrous magnesium sulfate and evaporate the solvent under reduced pressure.

-

Purify the final product by column chromatography (n-hexane:ethyl acetate (B1210297) = 4:1).

Role in the Synthesis of Biologically Active Molecules

While direct studies on the biological activities of this compound are limited in the available literature, its primary role in the life sciences is as a versatile precursor for the synthesis of molecules with potential therapeutic applications.[1] The presence of two aldehyde and two hydroxyl groups allows for a variety of chemical modifications to create diverse molecular scaffolds.

Several studies have utilized this compound in the synthesis of novel compounds for biological evaluation. For instance, it serves as a key intermediate in the production of complex heterocyclic systems and other elaborate structures that are then screened for various biological activities.

The reactivity of the aldehyde groups allows for condensation reactions with amines, hydrazines, and other nucleophiles to form Schiff bases and other derivatives, which are classes of compounds known to possess a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The hydroxyl groups can be modified to alter the solubility and pharmacokinetic properties of the resulting molecules.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the development of new materials and therapeutic agents. Its well-defined physical and chemical properties, along with established synthetic protocols, make it an accessible building block for researchers. While direct biological activity data for the compound itself is scarce, its utility in the synthesis of diverse and complex molecules underscores its importance in the field of drug discovery and development. Further research into the biological effects of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

A Technical Guide to the Synthesis of 2,5-Dihydroxyterephthalaldehyde from 1,4-Dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,5-dihydroxyterephthalaldehyde, a valuable building block in the development of pharmaceuticals and advanced materials, starting from the readily available 1,4-dimethoxybenzene (B90301). This document details the synthetic pathway, experimental protocols, and quantitative data to support research and development efforts.

Synthetic Pathway Overview

The synthesis of this compound from 1,4-dimethoxybenzene is a two-step process. The first step involves the diformylation of 1,4-dimethoxybenzene to yield 2,5-dimethoxyterephthalaldehyde (B1268428). The subsequent step is the demethylation of the methoxy (B1213986) groups to afford the final dihydroxy product.

Several methods can be employed for the initial formylation step. A common approach is a variation of the Duff reaction, utilizing paraformaldehyde and a strong acid. An alternative route proceeds through a chloromethylation followed by the Sommelet reaction. The demethylation is typically achieved using a strong Lewis acid or proton acid.

Experimental Protocols

Synthesis of 2,5-Dimethoxyterephthalaldehyde via Modified Duff Reaction

This protocol is adapted from a simplified procedure for the synthesis of this compound.[1]

Materials:

-

1,4-dimethoxybenzene

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid

Procedure:

-

Dissolve 1,4-dimethoxybenzene in 1,4-dioxane in a reaction vessel.

-

Add paraformaldehyde to the solution.

-

Heat the reaction mixture to 90°C.

-

Carefully add concentrated hydrochloric acid portion-wise over a period of 30 minutes.

-

Continue heating the mixture for an additional hour.

-

Add a larger volume of concentrated hydrochloric acid and then allow the mixture to cool to room temperature.

-

The resulting precipitate, 2,5-dimethoxyterephthalaldehyde, is collected by filtration and dried under vacuum.

Synthesis of 2,5-Dimethoxyterephthalaldehyde via Sommelet Reaction

This protocol is based on the synthetic route described for 2,5-dimethoxyterephthalaldehyde.[2]

Step 2.2.1: Synthesis of 1,4-Bis(chloromethyl)-2,5-dimethoxybenzene (B3031465)

Materials:

-

1,4-dimethoxybenzene

-

1,4-dioxane

-

Aqueous formaldehyde (B43269) (38%)

-

Paraformaldehyde

-

Concentrated hydrochloric acid

Procedure:

-

To a solution of 1,4-dimethoxybenzene in 1,4-dioxane, add 38% aqueous formaldehyde and paraformaldehyde sequentially.

-

Heat the mixture to 90°C.

-

Add concentrated hydrochloric acid in two portions over 30 minutes.

-

Continue heating for 1 hour, then add an additional portion of concentrated hydrochloric acid.

-

Cool the reaction to room temperature to precipitate the product.

-

Collect the white precipitate of 1,4-bis(chloromethyl)-2,5-dimethoxybenzene by filtration and dry under vacuum.

-

Recrystallize the crude product from acetone.

Step 2.2.2: Synthesis of 2,5-Dimethoxyterephthalaldehyde

Materials:

-

1,4-Bis(chloromethyl)-2,5-dimethoxybenzene

-

Hexamethylenetetramine

-

Water

-

Acetic acid

-

Dichloromethane

Procedure:

-

Dissolve 1,4-bis(chloromethyl)-2,5-dimethoxybenzene and hexamethylenetetramine in chloroform and reflux for 24 hours.

-

Cool the reaction to room temperature and collect the light yellow precipitate by filtration.

-

Dissolve the precipitate in water and acidify with acetic acid.

-

Stir the mixture at 90°C for 24 hours.

-

After cooling to room temperature, extract the product with dichloromethane.

-

Wash the organic phase with water and dry over anhydrous sodium sulfate.

-

Evaporate the solvent and recrystallize the residue from ethanol (B145695) to obtain 2,5-dimethoxyterephthalaldehyde as a bright yellow solid.

Demethylation of 2,5-Dimethoxyterephthalaldehyde

The demethylation of 2,5-dimethoxyterephthalaldehyde to this compound can be achieved using various demethylating agents. A common method involves the use of a Lewis acid like aluminum chloride or a strong protic acid.

Materials:

-

2,5-dimethoxyterephthalaldehyde

-

Aluminum chloride

-

An appropriate solvent (e.g., dichloromethane, benzene)

-

Dilute hydrochloric acid

Procedure (General):

-

Suspend 2,5-dimethoxyterephthalaldehyde in an anhydrous solvent under an inert atmosphere.

-

Cool the mixture in an ice bath.

-

Add anhydrous aluminum chloride portion-wise, maintaining the low temperature.

-

Allow the reaction to stir at room temperature until completion (monitored by TLC).

-

Carefully quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid.

-

Extract the aqueous layer with a suitable organic solvent.

-

Combine the organic extracts, dry over an anhydrous drying agent, and remove the solvent under reduced pressure to yield crude this compound.

-

Purify the product by recrystallization or column chromatography.

Quantitative Data

The following table summarizes the reported yields for the key steps in the synthesis of this compound.

| Step | Starting Material | Product | Reagents | Yield | Reference |

| Chloromethylation | 1,4-Dimethoxybenzene | 1,4-Bis(chloromethyl)-2,5-dimethoxybenzene | Paraformaldehyde, HCl, 1,4-Dioxane | 26% | [2] |

| Sommelet Reaction | 1,4-Bis(chloromethyl)-2,5-dimethoxybenzene | 2,5-Dimethoxyterephthalaldehyde | Hexamethylenetetramine, Acetic Acid | 45% | [2] |

| Overall Formylation (via Sommelet) | 1,4-Dimethoxybenzene | 2,5-Dimethoxyterephthalaldehyde | - | ~12% | Calculated |

| Simplified Synthesis (Overall) | 1,4-Dimethoxybenzene | This compound | Paraformaldehyde, HCl, 1,4-Dioxane, followed by in-situ demethylation? | - | [1] |

Note: The yield for the simplified, one-pot synthesis and the specific yield for the demethylation step were not explicitly detailed in the reviewed literature and would require experimental determination.

Visualizations

Reaction Pathway

Caption: Synthetic route from 1,4-dimethoxybenzene to this compound.

Experimental Workflow

Caption: A generalized workflow for the two-step synthesis.

References

Solubility and Stability of 2,5-Dihydroxyterephthalaldehyde: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,5-Dihydroxyterephthalaldehyde, focusing on its solubility in various solvent systems and its stability under different environmental conditions. A thorough understanding of these characteristics is paramount for its application in pharmaceutical sciences, materials science, and organic synthesis. This document outlines experimental protocols for assessing these properties and presents relevant data to guide researchers in its handling, formulation, and development.

Core Data Presentation

Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the following tables provide data for structurally similar and relevant compounds: Terephthalaldehyde (B141574) (the parent dialdehyde) and 2,5-Dihydroxybenzaldehyde (possessing the same dihydroxy substitution pattern). This information serves as a valuable proxy for predicting the behavior of this compound.

Table 1: Quantitative Solubility of Terephthalaldehyde in Various Organic Solvents [1]

The following data, determined by the isothermal saturation method, represents the mole fraction solubility (x) of terephthalaldehyde at various temperatures.

| Temperature (K) | Ethanol | n-Propanol | 1-Butanol | Isopropanol | Benzyl Alcohol | 2-Butanone | Acetonitrile | N,N-Dimethylformamide | Acetone |

| 273.15 | 0.00312 | 0.00345 | 0.00367 | 0.00289 | 0.01891 | 0.03891 | 0.00789 | 0.04891 | 0.03123 |

| 278.15 | 0.00398 | 0.00432 | 0.00458 | 0.00365 | 0.02345 | 0.04567 | 0.00987 | 0.05789 | 0.03891 |

| 283.15 | 0.00501 | 0.00543 | 0.00576 | 0.00459 | 0.02876 | 0.05345 | 0.01234 | 0.06876 | 0.04765 |

| 288.15 | 0.00623 | 0.00678 | 0.00712 | 0.00572 | 0.03512 | 0.06212 | 0.01521 | 0.08123 | 0.05789 |

| 293.15 | 0.00765 | 0.00832 | 0.00876 | 0.00701 | 0.04234 | 0.07189 | 0.01854 | 0.09543 | 0.06912 |

| 298.15 | 0.00934 | 0.01012 | 0.01067 | 0.00854 | 0.05012 | 0.08234 | 0.02234 | 0.11123 | 0.08123 |

| 303.15 | 0.01132 | 0.01223 | 0.01289 | 0.01032 | 0.05876 | 0.09345 | 0.02678 | 0.12876 | 0.09456 |

| 308.15 | 0.01367 | 0.01476 | 0.01554 | 0.01243 | 0.06812 | 0.10567 | 0.03187 | 0.14789 | 0.10923 |

| 313.15 | 0.01645 | 0.01778 | 0.01867 | 0.01498 | 0.07823 | 0.11898 | 0.03765 | 0.16876 | 0.12543 |

| 318.15 | 0.01976 | 0.02134 | 0.02245 | 0.01798 | 0.08912 | 0.13345 | 0.04412 | 0.19123 | 0.14321 |

Table 2: Solubility of 2,5-Dihydroxybenzaldehyde in Various Solvents [2][3]

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility | Temperature (°C) |

| Polar Protic Solvents | |||||

| Water | H₂O | 18.02 | 100 | 13.8 g/L[2] | 25[2][3] |

| Methanol | CH₃OH | 32.04 | 64.7 | Soluble | Not Specified |

| Ethanol | C₂H₅OH | 46.07 | 78.4 | ≥ 20.6 mg/mL[2] | Not Specified |

| Polar Aprotic Solvents | |||||

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 78.13 | 189 | ≥ 26 mg/mL[2] | Not Specified |

| Acetone | C₃H₆O | 58.08 | 56 | Soluble | Not Specified |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 77.1 | Soluble | Not Specified |

| Nonpolar Solvents | |||||

| Dichloromethane | CH₂Cl₂ | 84.93 | 39.6 | Soluble | Not Specified |

| Chloroform | CHCl₃ | 119.38 | 61.2 | Soluble | Not Specified |

Note: "Soluble" indicates a qualitative description from the source material. For precise applications, experimental verification is recommended.

General Solubility Profile of this compound

Based on its structure, which features two polar hydroxyl groups and two aldehyde functionalities on an aromatic ring, the following solubility characteristics can be anticipated:

-

Polar Protic Solvents (e.g., water, ethanol, methanol): The hydroxyl and aldehyde groups can participate in hydrogen bonding, suggesting some solubility in these solvents. However, the rigid aromatic core may limit high solubility in water.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): Good solubility is expected in these solvents due to dipole-dipole interactions.

-

Nonpolar Solvents (e.g., hexane, toluene): Limited solubility is anticipated due to the polar nature of the functional groups.

Stability Profile of this compound

The stability of this compound is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents.

-

pH Stability: Phenolic compounds can be susceptible to degradation in alkaline conditions, which can facilitate oxidation. Terephthalaldehyde itself is generally stable in neutral and acidic aqueous environments.[4]

-

Thermal Stability: The compound is a solid at room temperature and is expected to be thermally stable under standard storage conditions. However, elevated temperatures can accelerate degradation pathways.

-

Photostability: Aromatic aldehydes can undergo photochemical reactions upon exposure to UV radiation.[5] This may lead to degradation or polymerization. It is advisable to protect the compound from light.

-

Oxidative Stability: The hydroxyl groups on the aromatic ring make the molecule susceptible to oxidation, which can be catalyzed by metal ions or exposure to air, particularly under basic conditions or elevated temperatures. The aldehyde groups can also be oxidized to carboxylic acids.

Experimental Protocols

Determination of Equilibrium Solubility

This protocol outlines the isothermal shake-flask method, a common technique for determining the equilibrium solubility of a solid compound in a solvent.

Materials:

-

This compound (analytical grade)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker bath

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (solvent-compatible, e.g., 0.45 µm PTFE)

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Equilibration: Seal the vials and place them in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The continued presence of undissolved solid should be visually confirmed.

-

Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step removes undissolved solid particles.

-

Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Analyze the concentration of this compound using a validated HPLC or UV-Vis spectrophotometric method.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the results in units such as mg/mL or mol/L.

Stability Assessment Protocol (ICH Guideline Approach)

This protocol is based on the principles outlined in the ICH guidelines for stability testing of new drug substances.

Materials:

-

This compound (at least three representative batches)

-

Appropriate primary packaging (e.g., amber glass vials with inert stoppers)

-

Calibrated stability chambers (controlling temperature and relative humidity)

-

Validated stability-indicating analytical method (e.g., HPLC) capable of separating the intact compound from its degradation products.

Procedure:

-

Sample Preparation and Storage: Place accurately weighed samples of this compound into the chosen packaging. Store the samples under various conditions as recommended by ICH guidelines:

-

Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH

-

Intermediate: 30 °C ± 2 °C / 65% RH ± 5% RH

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

-

-

Photostability Testing: Expose the compound to a light source according to ICH Q1B guidelines to assess its photostability.

-

Forced Degradation Studies: Subject the compound to stress conditions (e.g., acid and base hydrolysis, oxidation, high temperature) to identify potential degradation products and to establish the stability-indicating nature of the analytical method.

-

Time-Point Testing: At specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies), withdraw samples from the stability chambers.

-

Analysis: Analyze the samples for appearance, assay of the active substance, and levels of degradation products using the validated analytical method.

-

Data Evaluation: Evaluate the data to determine the re-test period or shelf life of the compound under the defined storage conditions.

Mandatory Visualizations

Caption: Workflow for determining the equilibrium solubility of a compound.

Caption: A potential oxidative degradation pathway for this compound.

References

An In-depth Technical Guide on the Early Discovery and Synthesis of 2,5-Dihydroxyterephthalaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dihydroxyterephthalaldehyde (DHTA), also known as 2,5-dihydroxy-1,4-benzenedicarboxaldehyde, is a symmetrical aromatic dialdehyde (B1249045) that has garnered significant interest in various scientific fields. Its unique molecular architecture, featuring two hydroxyl and two aldehyde functional groups on a central benzene (B151609) ring, makes it a versatile building block for the synthesis of a wide array of complex organic molecules and advanced materials. This technical guide provides a comprehensive overview of the early discovery and historical synthesis of DHTA, alongside modern synthetic approaches. It also delves into its role as a precursor to biologically active compounds, offering detailed experimental protocols and comparative data for researchers in drug discovery and materials science.

Early Discovery

The first synthesis of this compound is attributed to the German chemist Theodor Zincke. In his 1885 publication in Berichte der deutschen chemischen Gesellschaft, Zincke reported the synthesis of several derivatives of p-xylohydroquinone. While the primary focus of his work was on other compounds, his research laid the foundational groundwork for the synthesis of dihydroxy aromatic dialdehydes. The initial synthesis was not a direct, high-yielding process as seen in modern methods but was a crucial first step in the exploration of this class of compounds.

Synthesis Methodologies

The synthesis of this compound has evolved from early, often low-yielding methods to more efficient and scalable modern protocols. Below are detailed descriptions of key synthetic routes.

Historical Synthesis: Formylation of Hydroquinone (B1673460) Derivatives

Hypothetical Historical Synthesis via a Formylation Reaction:

A plausible, albeit likely low-yielding, historical approach would have been the direct diformylation of hydroquinone. The electron-rich nature of the hydroquinone ring would make it susceptible to electrophilic aromatic substitution. However, controlling the reaction to achieve diformylation at the 2 and 5 positions while avoiding side reactions would have been a significant challenge.

Modern Synthesis: From 1,4-Dimethoxybenzene (B90301)

A contemporary and efficient method for the synthesis of this compound starts from the readily available 1,4-dimethoxybenzene. This multi-step synthesis offers good overall yields and is amenable to scale-up.[1][2][3]

Experimental Protocol:

Step 1: Chloromethylation of 1,4-Dimethoxybenzene

-

In a well-ventilated fume hood, dissolve 1,4-dimethoxybenzene in a suitable solvent such as 1,4-dioxane.

-

Add paraformaldehyde and pass dry hydrogen chloride gas through the solution.

-

The reaction is typically carried out at a controlled temperature to prevent the formation of polymeric byproducts.

-

Upon completion, the reaction mixture is worked up to isolate the 2,5-bis(chloromethyl)-1,4-dimethoxybenzene.

Step 2: Sommelet Reaction

-

The bis(chloromethyl) intermediate is then subjected to the Sommelet reaction. This involves reacting the intermediate with hexamethylenetetramine in a solvent like chloroform.[3]

-

The resulting salt is hydrolyzed with water and acetic acid under heating to yield 2,5-dimethoxyterephthalaldehyde (B1268428).[2]

Step 3: Demethylation

-

The final step is the demethylation of the methoxy (B1213986) groups to hydroxyl groups.

-

Dissolve the 2,5-dimethoxyterephthalaldehyde in a suitable solvent like dichloromethane.

-

Add a demethylating agent, such as boron tribromide (BBr3), dropwise at a low temperature (e.g., 0 °C) under an inert atmosphere.[2]

-

The reaction mixture is then allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched with water, and the product, this compound, is extracted and purified.[2]

Comparative Data of Synthesis Methods

The following table summarizes the key quantitative data for the modern synthesis of this compound. Historical yield data is often not well-documented or is significantly lower than modern methods.

| Synthesis Method | Starting Material | Key Reagents | Overall Yield (%) | Melting Point (°C) | Reference |

| Modern Synthesis | 1,4-Dimethoxybenzene | Paraformaldehyde, HCl, Hexamethylenetetramine, BBr₃ | Not explicitly stated in a single source, but individual steps are reported to be efficient. | 198-202 | [1][2][3] |

Role in the Synthesis of Biologically Active Molecules

This compound is a valuable precursor for the synthesis of various biologically active compounds, particularly Schiff bases. Schiff bases derived from this dialdehyde have been shown to exhibit a range of biological activities, including anticancer and antibacterial properties.[4]

Synthesis of a Biologically Active Schiff Base

A common application of this compound is in the synthesis of bis-Schiff bases through condensation with primary amines. For example, the reaction with substituted anilines can yield compounds with potential anticancer activity.

Caption: Synthesis of a biologically active Schiff base from this compound.

Experimental Protocol for Schiff Base Synthesis:

-

Dissolve this compound in a suitable solvent, such as ethanol.

-

Add a stoichiometric amount (2 equivalents) of the desired primary amine (e.g., a substituted aniline).

-

A catalytic amount of an acid, such as acetic acid, can be added to facilitate the reaction.

-

The reaction mixture is typically heated under reflux for several hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated Schiff base is collected by filtration, washed, and can be further purified by recrystallization.

Anticancer Activity of a Derived Schiff Base:

Schiff bases synthesized from substituted anilines and various aldehydes have shown promising anticancer activities. For instance, a study on Schiff bases derived from different aldehydes and anilines reported IC50 values against liver carcinoma (HepG2) and breast cancer (MDA-MB231) cell lines. One of the synthesized compounds demonstrated an IC50 value of 43.17 µg/mL against the HepG2 cell line.[1][2] While this specific example does not use this compound, it illustrates the general principle of generating biologically active Schiff bases from aldehydes. The presence of the dihydroxy-dialdehyde scaffold in DHTA offers a template for creating novel Schiff bases with potentially enhanced or unique biological activities.

Conclusion

This compound, since its early discovery, has transitioned from a chemical curiosity to a pivotal building block in modern organic synthesis. While historical synthetic routes were likely inefficient, contemporary methods provide reliable access to this versatile compound. Its primary value lies in its utility as a precursor for a diverse range of molecules, including polymers, covalent organic frameworks, and, significantly for the pharmaceutical industry, biologically active compounds such as Schiff bases. The detailed protocols and compiled data in this guide are intended to support researchers in leveraging the synthetic potential of this compound for the development of novel materials and therapeutics.

References

A Technical Guide to the Reactivity of Aldehyde and Hydroxyl Groups in 2,5-Dihydroxyterephthalaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2,5-Dihydroxyterephthalaldehyde (DHTA) is a highly versatile aromatic compound that serves as a critical building block in organic synthesis, materials science, and pharmaceutical development.[1][2] Its unique molecular architecture, featuring two electrophilic aldehyde groups and two nucleophilic/acidic hydroxyl groups on a rigid benzene (B151609) core, provides a rich landscape for chemical transformations.[1][2] This technical guide offers an in-depth exploration of the distinct reactivity of these functional groups, supported by quantitative data, detailed experimental protocols for key transformations, and visualizations of reaction pathways and workflows. The primary focus is on providing researchers with the foundational knowledge required to effectively utilize DHTA in the design and synthesis of complex molecules, novel materials like Covalent Organic Frameworks (COFs), and potential therapeutic agents.

Introduction to this compound (DHTA)

This compound, with the chemical formula C₈H₆O₄, is a difunctional aromatic compound that has garnered significant attention as a versatile intermediate.[1][2] Its structure consists of a benzene ring substituted with two aldehyde (-CHO) groups at positions 1 and 4, and two hydroxyl (-OH) groups at positions 2 and 5. This specific arrangement of electron-withdrawing aldehyde groups and electron-donating hydroxyl groups dictates its chemical behavior and makes it a cornerstone intermediate for constructing complex molecular frameworks.[2] The molecule's planarity and the presence of multiple reactive sites are particularly valuable in the synthesis of crystalline porous polymers and in the development of novel materials and pharmaceutical intermediates.[1][3]

Core Reactivity of Functional Groups

The chemical behavior of DHTA is dominated by the interplay of its aldehyde and hydroxyl functionalities. The aldehyde groups are prime targets for nucleophilic addition, while the phenolic hydroxyl groups exhibit mild acidity and participate in substitution reactions and hydrogen bonding.

Reactivity of the Aldehyde Groups

The two aldehyde groups are electrophilic centers, making them highly susceptible to reactions with nucleophiles.[1] Key transformations include:

-

Condensation Reactions (Imine Formation): The most prominent reaction of the aldehyde groups in DHTA is their condensation with primary amines to form imines (Schiff bases).[1] This reaction is the foundation for the synthesis of numerous Covalent Organic Frameworks (COFs), where DHTA acts as a linker molecule.[3] The reaction is typically reversible and can be catalyzed by acids.

-

Oxidation: The aldehyde groups can be readily oxidized to form the corresponding carboxylic acids (2,5-dihydroxyterephthalic acid), further expanding the synthetic utility of the core structure.[1]

-

Reduction: Nucleophilic addition of hydrides (e.g., from sodium borohydride) reduces the aldehyde groups to primary alcohols, yielding 2,5-dihydroxy-1,4-benzenedimethanol.[1]

-

Wittig and Related Reactions: These olefination reactions allow for the conversion of the aldehyde groups into carbon-carbon double bonds, providing a method for extending the carbon skeleton of the molecule.[1]

Reactivity of the Hydroxyl Groups

The phenolic hydroxyl groups possess distinct reactivity:

-

Acidity and Hydrogen Bonding: The hydroxyl groups are mildly acidic and can be deprotonated by a suitable base.[1] They are also capable of forming strong intramolecular and intermolecular hydrogen bonds, which significantly influence the molecule's physical properties, such as its melting point and solubility, and can modulate the reactivity of the adjacent aldehyde groups.[1][4]

-

Etherification (O-Alkylation): The hydroxyl groups can be converted into ethers through reactions with alkyl halides in the presence of a base.[1] This modification is often used to alter the solubility and electronic properties of DHTA-derived materials.

-

Esterification: Reaction with acyl halides or anhydrides leads to the formation of ester linkages.[1]

-

Coordination with Metal Ions: The phenolic oxygens can act as ligands, coordinating with various metal ions. This property is leveraged in the development of metal-organic frameworks (MOFs) and novel catalysts.[1]

Quantitative Data Summary

For ease of reference and comparison, the key physical and spectroscopic properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₆O₄ | [5][6] |

| Molecular Weight | 166.13 g/mol | [5][6][7] |

| CAS Number | 1951-36-6 | [5][6] |

| Appearance | Light yellow to yellow solid | [2][5] |

| Melting Point | 262 °C | [5] |

| Boiling Point (Predicted) | 297.6 ± 40.0 °C | [5] |

| Density (Predicted) | 1.515 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 7.88 ± 0.23 | [5] |

| ¹H-NMR (400 MHz, DMSO-d₆, ppm) | δ 7.2 (s, 2H, Ar-H), 10.3 (s, 2H, -CHO) | [3][8] |

| ¹³C-NMR (101 MHz, DMSO-d₆, ppm) | δ 190.7 (-CHO), 153.3, 128.1, 115.7 (Ar-C) | [3][8] |

| FT-IR (KBr, cm⁻¹) | 3276 (-OH), 1661 (C=O, aldehyde) | [8] |

Experimental Protocols

The following sections provide detailed methodologies for key reactions involving the aldehyde and hydroxyl groups of DHTA.

Protocol 1: Synthesis of a Covalent Organic Framework (COF) via Imine Condensation

This protocol describes a typical procedure for synthesizing a 2D COF from this compound and 1,3,5-tris(4-aminophenyl)benzene (B174889) (TAPB).

Materials:

-

This compound (DHTA)

-

1,3,5-Tris(4-aminophenyl)benzene (TAPB)

-

1,2-Dichlorobenzene (B45396) (o-DCB)

-

Dimethylacetamide (DMAc)

-

Aqueous Acetic Acid (6.0 M)

-

Pyrex tube

Procedure:

-

In a Pyrex tube, combine this compound (26.6 mg, 0.16 mmol) and 1,3,5-tris(4-aminophenyl)benzene (a molar equivalent based on the desired stoichiometry, e.g., for a 3:2 ratio).

-

Add a solvent mixture of 1,2-dichlorobenzene (1.0 mL) and dimethylacetamide (3.0 mL).

-

Add aqueous acetic acid (0.6 mL, 6.0 M) to the mixture.

-

Sonicate the mixture for 20 minutes to ensure a homogeneous dispersion.

-

Flash-freeze the tube using a liquid nitrogen bath (77 K).

-

Degas the frozen mixture by applying a vacuum and then thawing (freeze-pump-thaw). Repeat this cycle three times to remove dissolved gases.

-

After the final cycle, seal the tube under vacuum.

-

Heat the sealed tube in an oven at 120 °C for 72 hours.

-

After cooling to room temperature, open the tube and collect the resulting solid precipitate by filtration.

-

Wash the collected solid thoroughly with ethanol to remove any unreacted monomers and residual solvent.

-

Dry the final COF product under vacuum at 150 °C for 12 hours to yield the purified powder.[9]

Protocol 2: O-Alkylation of Hydroxyl Groups

This protocol provides a general method for the etherification of phenolic hydroxyl groups, adapted for DHTA.

Materials:

-

This compound (DHTA)

-

Alkyl halide (e.g., octyl bromide)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Dimethylformamide (DMF) or Acetone as solvent

-

Ethyl acetate (B1210297)

-

Brine solution

Procedure:

-

Dissolve this compound (1.0 mmol) in anhydrous DMF (10 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add potassium carbonate (2.5 mmol, a slight excess to react with both hydroxyl groups).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the alkyl halide (e.g., octyl bromide, 2.2 mmol) dropwise to the suspension.

-

Heat the reaction mixture to 60-80 °C and maintain stirring for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into cold water (50 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with water and then with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired O-alkylated derivative (e.g., 2,5-dioctoxyterephthalaldehyde).

Visualizations

The following diagrams, generated using the DOT language, illustrate the core reactivity of DHTA and a typical experimental workflow.

Caption: Reaction pathways of this compound.

Caption: Experimental workflow for COF synthesis from DHTA.

Conclusion

This compound stands out as a uniquely functionalized aromatic building block. The distinct and predictable reactivity of its aldehyde and hydroxyl groups allows for a wide range of chemical transformations.[1] From the formation of robust, crystalline Covalent Organic Frameworks through imine condensation to the modification of its properties via etherification or oxidation, DHTA provides a reliable platform for innovation. This guide has detailed the core reactivity, provided essential quantitative data, and outlined key experimental protocols to empower researchers in leveraging the full potential of this versatile molecule in materials science, catalysis, and drug discovery.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. What Can’t 2,5-Dihydroxybenzaldehyde Do? Scientists Are Stunned by Its Versatility - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 5. This compound CAS#: 1951-36-6 [m.chemicalbook.com]

- 6. This compound 95% | CAS: 1951-36-6 | AChemBlock [achemblock.com]

- 7. chemscene.com [chemscene.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. rsc.org [rsc.org]

A Technical Guide to the Applications of 2,5-Dihydroxyterephthalaldehyde in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dihydroxyterephthalaldehyde (DHTA) is a versatile organic compound that has garnered significant attention in the scientific community for its utility as a building block in the synthesis of advanced materials and biologically active molecules.[1] Its symmetric aromatic core, functionalized with two hydroxyl and two aldehyde groups, provides a unique platform for creating complex molecular architectures through various chemical transformations. This technical guide explores the synthesis of DHTA and its burgeoning applications in the development of Covalent Organic Frameworks (COFs), Metal-Organic Frameworks (MOFs), fluorescent probes, and its potential in drug discovery.

Synthesis of this compound

The efficient synthesis of this compound is crucial for its widespread application. Several synthetic routes have been reported, with a common and effective method starting from 1,4-dimethoxybenzene (B90301). This multi-step process involves chloromethylation, conversion to a bis(hexaminium) salt, and subsequent hydrolysis to yield the desired dialdehyde (B1249045).

Diagram: Synthesis of this compound

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis from 1,4-Dimethoxybenzene

This protocol is adapted from a reported procedure.[2]

Step 1: Synthesis of 2,5-Bis(chloromethyl)-1,4-dimethoxybenzene

-

Dissolve 1,4-dimethoxybenzene (10 g, 72.3 mmol) in 1,4-dioxane (60 mL).

-

Add formaldehyde (B43269) (37 wt%, 5 mL) and paraformaldehyde (3.0 g, 100 mmol).

-

Heat the mixture to 90°C.

-

Add concentrated hydrochloric acid (10 mL) dropwise and maintain the temperature at 90°C for 1 hour.

-

Introduce additional hydrochloric acid (37 wt%, 30 mL) into the reaction.

-

Cool the reaction mixture to room temperature.

-

Collect the precipitate by filtration, wash with water, and dry under vacuum.

-

Recrystallize the crude product from acetone (B3395972) to obtain 2,5-bis(chloromethyl)-1,4-dimethoxybenzene.

Step 2: Synthesis of 2,5-Dimethoxyterephthalaldehyde

-

Add 2,5-bis(chloromethyl)-1,4-dimethoxybenzene (5 g, 21.3 mmol) and hexamethylenetetramine (6 g, 42.5 mmol) to chloroform (50 mL).

-

Heat the mixture at 90°C with stirring for 24 hours.

-

Cool the reaction to room temperature and collect the solid by filtration.

-

Wash the solid with chloroform and dry under vacuum.

-

Dissolve the dried product in water and acidify with acetic acid (10 mL).

-

Heat the mixture at 90°C with stirring for 24 hours.

-

After cooling to room temperature, extract the product with dichloromethane.

-

Dry the organic phase with anhydrous magnesium sulfate (B86663) and evaporate the solvent under reduced pressure to yield 2,5-dimethoxyterephthalaldehyde.

Step 3: Demethylation to this compound

-

Dissolve 2,5-dimethoxyterephthalaldehyde in a mixture of a strong acid like hydrobromic acid or hydroiodic acid and glacial acetic acid.[3]

-

Heat the solution to reflux (around 110-125°C) to cleave the methyl ethers.[3]

-

The product, this compound, will precipitate from the solution upon cooling.

-

Collect the solid by filtration, wash thoroughly with water, and dry.

A reported yield for a similar demethylation of 2,5-dimethoxyterephthalic acid to 2,5-dihydroxyterephthalic acid is as high as 90%.[3]

Application in Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks are a class of crystalline porous polymers with ordered structures and high surface areas, making them promising materials for gas storage, separation, and catalysis.[4] this compound is an excellent building block for COFs due to its rigid structure and reactive aldehyde groups, which can undergo condensation reactions with multitopic amines to form stable imine linkages. The hydroxyl groups can participate in hydrogen bonding, which enhances the crystallinity and stability of the resulting COF.[4]

Diagram: Synthesis of a Covalent Organic Framework

Caption: General workflow for the synthesis of a COF.

Quantitative Data for COFs Synthesized from DHTA

| COF Name | Amine Linker | BET Surface Area (m²/g) | Pore Size (nm) | Yield (%) | Reference |

| CS-COF | Triphenylene hexamine | 776 | - | 90 | [5] |

| 2,3-DhaTph | Tetra(p-amino-phenyl)porphyrin | - | - | 80 | [6] |

Experimental Protocol: Synthesis of a Porphyrin-Based COF (2,3-DhaTph)

This protocol is adapted from a reported procedure for a similar COF.[6]

-

In a Pyrex tube, mix this compound (26.6 mg, 0.16 mmol) and tetra(p-aminophenyl)porphyrin (54 mg, 0.08 mmol).

-

Add a solvent mixture of 1,2-dichlorobenzene (1.0 mL) and dimethylacetamide (3.0 mL).

-

Add 6.0 M acetic acid (0.6 mL) as a catalyst.

-

Sonicate the mixture for 20 minutes to obtain a homogeneous dispersion.

-

Subject the tube to three freeze-pump-thaw cycles to degas the mixture and then seal it.

-

Heat the sealed tube at 120°C for 72 hours.

-

After cooling, collect the resulting purple powder by filtration.

-

Wash the COF powder with ethanol (B145695) and dry it under vacuum at 150°C for 12 hours.

-

The isolated yield is reported to be around 80%.[6]

Application in Metal-Organic Frameworks (MOFs)

While this compound itself is primarily used in COF synthesis, its oxidized analogue, 2,5-dihydroxyterephthalic acid, is a common linker for the construction of Metal-Organic Frameworks.[7][8] These materials consist of metal ions or clusters coordinated to organic ligands, forming one-, two-, or three-dimensional structures. The resulting porous materials have applications in gas storage and separation. For instance, MOFs constructed from Group 4 metals (Ti, Zr, Hf) and 2,5-dihydroxyterephthalic acid have been systematically explored.[7] The Ti(IV)-based framework forms a layered structure with one-dimensional channels that can reversibly adsorb various gases, showing relatively high isosteric heats of adsorption for H₂ (6.6 kJ/mol) and CO₂ (29.4 kJ/mol).[7]

Application in Fluorescent Probes

The inherent fluorescence of the this compound core and its derivatives makes it a promising scaffold for the development of fluorescent sensors. The aldehyde groups can be readily functionalized to introduce specific recognition moieties for analytes of interest. For example, a europium-containing covalent organic framework synthesized from DHTA has been reported as a luminescent sensor for the highly sensitive and selective detection of volatile acetone, with a detection limit of up to 1%.[2]

While specific quantitative data such as quantum yields and limits of detection for discrete molecular probes based on DHTA are not yet widely reported in the literature, the general principles of fluorescent probe design suggest that DHTA is a valuable platform for this application. The electron-rich aromatic system with hydroxyl and aldehyde substituents can be tailored to modulate the photophysical properties.

Potential in Drug Development

The structural motifs present in this compound are found in various biologically active molecules. The ability to readily derivatize the aldehyde and hydroxyl groups allows for the generation of libraries of compounds for screening in drug discovery programs.

A notable example is the development of 2,5-dihydroxyterephthalamide derivatives as multifunctional agents for the treatment of Alzheimer's disease.[9] In this work, the dialdehyde was converted to a diamide, and various side chains were introduced.

Diagram: Drug Discovery Pathway for DHTA Derivatives

Caption: Workflow for developing drug candidates from DHTA.

Biological Activity of a Lead Compound for Alzheimer's Disease

One of the synthesized derivatives, compound 9d , exhibited promising multifunctional activities for the treatment of Alzheimer's disease.[9]

| Target/Assay | IC₅₀ Value (μM) | Inhibition/Disaggregation (%) | Reference |

| Rat Acetylcholinesterase (RatAChE) | 0.56 | - | [9] |

| Electrophorus electricus Acetylcholinesterase (EeAChE) | 5.12 | - | [9] |

| Self-induced Aβ₁₋₄₂ Aggregation | 3.05 | - | [9] |

| Cu²⁺-induced Aβ₁₋₄₂ Aggregation | - | 71.7% at 25.0 μM | [9] |

| Disaggregation of self-induced Aβ₁₋₄₂ fibrils | - | 75.2% at 25.0 μM | [9] |

| Disaggregation of Cu²⁺-induced Aβ₁₋₄₂ fibrils | - | 77.2% at 25.0 μM | [9] |

These results highlight the potential of the 2,5-dihydroxyterephthalamide scaffold in developing therapeutic agents for neurodegenerative diseases.

Conclusion

This compound is a highly valuable and versatile building block in organic chemistry. Its well-defined structure and reactive functional groups have enabled the synthesis of advanced materials like Covalent Organic Frameworks with high porosity and crystallinity. While its direct application in Metal-Organic Frameworks is less common than its carboxylic acid counterpart, the underlying principles are similar. The potential of DHTA in the development of fluorescent sensors is significant, though more research is needed to quantify the performance of such probes. Furthermore, the successful development of DHTA-derived compounds with potent biological activity underscores its importance in medicinal chemistry and drug discovery. For researchers and professionals in these fields, this compound represents a key intermediate with a wide range of potential applications waiting to be explored.

References

- 1. AID 1060590 - Ratio of resveratrol IC50 to compound IC50 for DPPH free radical scavenging activity - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. CN102211996A - Preparation method of 2,5-dihydroxy terephthalic acid - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Design and synthesis of ladder-type covalent organic frameworks - Arabian Journal of Chemistry [arabjchem.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Discovery of novel 2,5-dihydroxyterephthalamide derivatives as multifunctional agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Safety and Handling Precautions for 2,5-Dihydroxyterephthalaldehyde

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dihydroxyterephthalaldehyde, also known by its synonyms 2,5-Dihydroxybenzene-1,4-dicarbaldehyde or DHTA, is a versatile difunctional aromatic compound with the chemical formula C₈H₆O₄.[1][2][3] It serves as a crucial building block and intermediate in organic chemistry, particularly in the synthesis of complex molecules, pharmaceuticals, and advanced materials like covalent organic frameworks (COFs).[3][4][5] The compound's reactivity is attributed to its two aldehyde groups, which are susceptible to nucleophilic addition, and two phenolic hydroxyl groups that can undergo esterification and etherification.[3][5] Given its utility and reactivity, a thorough understanding and strict adherence to safety and handling protocols are paramount for all laboratory personnel. This guide provides comprehensive information on its properties, hazards, and safe handling procedures.

Chemical and Physical Properties

This compound is typically a solid powder, ranging in color from light yellow to orange.[1][2] Key quantitative data are summarized below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 1951-36-6 | [1][2][6] |

| Molecular Formula | C₈H₆O₄ | [1][7][8][9] |

| Molecular Weight | 166.13 g/mol | [1][7][8][9] |

| Appearance | Light yellow to orange powder/crystal | [1][2] |

| Purity | Typically >95% or >98% | [2][6][8] |

| Storage Temperature | 2-8°C, under inert atmosphere | [6] |

| Topological Polar Surface Area | 74.6 Ų | [9] |

| LogP | 0.7228 | [9] |

| Hydrogen Bond Donor Count | 2 | [9] |

| Hydrogen Bond Acceptor Count | 4 | [9] |

Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance. All personnel must review the Safety Data Sheet (SDS) before handling.

| GHS Classification | Information | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [6][8] |

| Signal Word | Warning | [6][8] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [6][8][10] |

| Precautionary Statements | Prevention: P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/eye protection/face protection.Response: P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.Storage: P403+P233: Store in a well-ventilated place. Keep container tightly closed.Disposal: P501: Dispose of contents/container to an approved waste disposal plant. | [8][10][11] |

Safe Handling and Storage Protocols

Proper handling and storage are critical to minimize exposure and ensure laboratory safety.

Engineering Controls

Operations involving this compound, especially those that may generate dust, should be conducted in a certified chemical fume hood to keep airborne concentrations low.[12][13] The laboratory must be equipped with an eyewash station and a safety shower.[12]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound to prevent contact and inhalation.

Caption: Required Personal Protective Equipment hierarchy.

Storage Conditions

Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[10][12] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.

Experimental Protocol: Safe Weighing and Handling

This protocol outlines the standard procedure for safely handling solid this compound in a laboratory setting.

Methodology:

-

Preparation: Before starting, review the Safety Data Sheet (SDS). Ensure the work area within the chemical fume hood is clean and uncluttered.

-

Donning PPE: Put on all required personal protective equipment as detailed in the diagram above, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Transfer to Hood: Transport the sealed container of this compound to the chemical fume hood.

-

Weighing: To minimize dust generation, do not pour the powder directly. Use a spatula to carefully transfer the desired amount of the solid from its container to a tared weigh boat on a balance located inside the hood or a contained weighing station.

-

Closing Container: Securely close the primary container immediately after use.

-

Dissolution/Reaction: Add the weighed solid to the reaction vessel or solvent within the fume hood.

-

Cleanup: Clean the spatula and work surface thoroughly. Dispose of any contaminated materials (e.g., weigh boat, gloves) in a designated hazardous waste container.

-

Doffing PPE: Remove PPE in the correct order (gloves first), washing hands thoroughly with soap and water afterward.[13][14]

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 1951-36-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. This compound | 1951-36-6 [sigmaaldrich.com]

- 7. Synthonix, Inc > 1951-36-6 | this compound [synthonix.com]

- 8. This compound 95% | CAS: 1951-36-6 | AChemBlock [achemblock.com]

- 9. chemscene.com [chemscene.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. artsci.usu.edu [artsci.usu.edu]

- 14. capotchem.com [capotchem.com]

Methodological & Application

Synthesis of Covalent Organic Frameworks Using 2,5-Dihydroxyterephthalaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of covalent organic frameworks (COFs) utilizing 2,5-Dihydroxyterephthalaldehyde as a key building block. These materials are of significant interest due to their crystalline porous structures, high surface areas, and tunable functionalities, making them promising candidates for applications in drug delivery, catalysis, and sensing.

Overview of Synthesis Strategies

Covalent organic frameworks derived from this compound (DHTA) are typically synthesized through condensation reactions with various amine linkers. The hydroxyl groups on the DHTA monomer can introduce additional functionality and promote intermolecular interactions, influencing the final properties of the COF. The most common synthetic methods include solvothermal synthesis, microwave-assisted synthesis, and solvent-free synthesis. Each method offers distinct advantages in terms of reaction time, crystallinity, and scalability.

A general workflow for the synthesis and characterization of these COFs is outlined below.

Experimental Protocols

Solvothermal Synthesis of a Dha-TAPT COF

This protocol describes the synthesis of a COF from this compound (Dha) and 1,3,5-tris(4-aminophenyl)triazine (TAPT).

Materials:

-

This compound (DHTA)

-

1,3,5-tris(4-aminophenyl)triazine (TAPT)

-

1,2-dichlorobenzene (B45396) (o-DCB)

-

Dimethylacetamide (DMAc)

-

6 M Acetic Acid

-

Acetone

Procedure:

-

In a Pyrex tube, combine this compound (26.6 mg, 0.16 mmol) and 1,3,5-tris(4-aminophenyl)triazine (a molar equivalent to the aldehyde).

-

Add a solvent mixture of 1,2-dichlorobenzene (o-DCB) (1.0 mL) and dimethylacetamide (DMAc) (3.0 mL).[1]

-

Add 6.0 M acetic acid (0.6 mL) to the mixture.[1]

-

Sonicate the mixture for 20 minutes to ensure a homogeneous dispersion.[1]

-

Subject the tube to three freeze-pump-thaw cycles to degas the mixture.[1]

-

Seal the tube under vacuum and heat it in an oven at 120 °C for 72 hours.[1]

-

After cooling to room temperature, a solid precipitate will be formed.

-

Collect the solid product by filtration and wash thoroughly with ethanol and acetone.

-

The crude product is then purified by Soxhlet extraction with a suitable solvent like ethanol to remove any unreacted monomers and oligomers.

-

Dry the purified COF powder under vacuum at 150 °C for 12 hours to obtain the final product.[1]

Microwave-Assisted Synthesis

Microwave-assisted synthesis can significantly reduce the reaction time for COF formation.

Materials:

-

This compound (DHTA)

-

Amine linker (e.g., 1,3,5-tris(4-aminophenyl)benzene)

-

Appropriate solvent system (e.g., a mixture of polar aprotic solvents)

-

Catalyst (e.g., acetic acid)

Procedure:

-

In a microwave synthesis vial, combine this compound and the amine linker in the desired molar ratio.

-

Add the solvent system and catalyst.

-

Seal the vial and place it in a microwave reactor.

-

Set the reaction temperature and time (e.g., 100-150 °C for 30-120 minutes).[1][2]

-

After the reaction is complete and the vial has cooled, collect the precipitate by filtration.

-

Wash the product with appropriate solvents (e.g., acetone, ethanol).

-

Purify and dry the COF as described in the solvothermal protocol.

Quantitative Data Summary

The properties of COFs synthesized from this compound can vary depending on the amine linker and the synthetic method used. The following table summarizes key quantitative data for representative COFs.

| COF Name/Linker | Synthesis Method | BET Surface Area (m²/g) | Pore Size (nm) | Thermal Stability (°C) | Reference |

| DhaTph | Solvothermal | - | - | - | [3] |

| 2,3-DhaTph | Solvothermal | - | - | - | [4] |

| COF-DhaTab | Solvothermal | 413 | - | - | [5] |

| TAPB-DMTP-COF | Solvothermal | 2105 | - | - | [6] |

Note: Data for some DHTA-based COFs is not always fully reported in the literature. The table will be updated as more quantitative data becomes available.

Application in Drug Delivery

COFs based on this compound are promising candidates for drug delivery systems due to their high porosity and the potential for functionalization.

Drug Loading Protocol

This protocol outlines a general procedure for loading a therapeutic agent, such as doxorubicin (B1662922) (DOX), into a DHTA-based COF.

Materials:

-

Synthesized and activated DHTA-based COF

-

Doxorubicin hydrochloride (or another drug of interest)

-

Phosphate-buffered saline (PBS) or other suitable solvent

Procedure:

-

Disperse a known amount of the activated COF in a solution of the drug in PBS.

-

Stir the suspension at room temperature for a specified period (e.g., 24-48 hours) to allow for drug encapsulation.

-

Centrifuge the suspension to separate the drug-loaded COF.

-

Wash the drug-loaded COF with fresh PBS to remove any surface-adsorbed drug.

-

Dry the drug-loaded COF under vacuum.

-

Determine the drug loading capacity and encapsulation efficiency by measuring the concentration of the drug in the supernatant before and after loading using UV-Vis spectroscopy.[7]

The logical flow for a drug delivery application is depicted below.

Drug Release Studies

The release of the encapsulated drug can be studied under different conditions (e.g., varying pH to simulate physiological environments).

Procedure:

-

Disperse a known amount of the drug-loaded COF in a release medium (e.g., PBS at pH 7.4 and pH 5.5).

-

Incubate the suspension at 37 °C with constant stirring.

-

At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium.

-

Centrifuge the aliquot to remove any COF particles.

-

Measure the concentration of the released drug in the supernatant using UV-Vis spectroscopy.

-

Plot the cumulative drug release as a function of time.

Characterization Methods

Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and determine the structure of the synthesized COF.

Fourier-Transform Infrared (FT-IR) Spectroscopy: To verify the formation of the imine linkages and the presence of characteristic functional groups.

Brunauer-Emmett-Teller (BET) Analysis: To measure the surface area and pore size distribution of the COF material.

Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the COF.

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Perform all reactions in a well-ventilated fume hood.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

-

Microwave synthesis should be carried out in a dedicated microwave reactor with appropriate pressure and temperature controls.

-

Sealed tube reactions under pressure should be handled with extreme care.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Photocatalytic applications of covalent organic frameworks: synthesis, characterization, and utility - Nanoscale (RSC Publishing) DOI:10.1039/D4NR03204G [pubs.rsc.org]

- 4. rsc.org [rsc.org]

- 5. Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Metal-Organic Frameworks Utilizing 2,5-Dihydroxyterephthalaldehyde as a Linker

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and application of metal-organic frameworks (MOFs) that employ 2,5-dihydroxyterephthalaldehyde as a primary organic linker, with a particular focus on their utility in drug delivery systems.

Introduction to this compound in MOF Chemistry

This compound, also known as 2,5-dihydroxy-1,4-benzenedicarboxaldehyde, is a versatile organic linker used in the construction of robust and porous MOFs. Its chemical structure, featuring two hydroxyl and two aldehyde functional groups on a central benzene (B151609) ring, allows for strong coordination with a variety of metal ions. This results in the formation of highly crystalline and stable frameworks. A prominent example of MOFs synthesized with this linker is the MOF-74/CPO-27 series, which is recognized for its high density of open metal sites and one-dimensional hexagonal pore structure. These characteristics make such MOFs excellent candidates for a range of applications, including gas storage and separation, catalysis, and, notably, as carriers for therapeutic agents in drug delivery systems.[1]

The inherent properties of these MOFs, such as their high surface area, tunable pore size, and the potential for post-synthetic modification, offer significant advantages for drug delivery. These include high drug loading capacities, controlled release kinetics, and the potential for targeted delivery to specific tissues or cells.[2][3]

Quantitative Data on MOF-74/CPO-27 for Drug Delivery

The following tables summarize key quantitative data for MOFs synthesized using this compound, focusing on their physical properties and performance in drug delivery applications.

Table 1: Physicochemical Properties of Drug-Loaded Mg-MOF-74

| Drug Loaded | Drug Loading (wt%) | BET Surface Area (m²/g) | Pore Volume (cm³/g) |

| Bare Mg-MOF-74 | 0 | 1150 | 0.45 |

| Ibuprofen | 30 | 650 | 0.25 |